molecular formula C8H5ClFNO B1308155 3-Chloro-5-fluoro-4-methoxybenzonitrile CAS No. 886497-30-9

3-Chloro-5-fluoro-4-methoxybenzonitrile

Cat. No.: B1308155
CAS No.: 886497-30-9
M. Wt: 185.58 g/mol
InChI Key: DMZLTRBVBZNQKR-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5ClFNO and a molecular weight of 185.58 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzonitrile ring, which imparts unique chemical properties.

Scientific Research Applications

3-Chloro-5-fluoro-4-methoxybenzonitrile is primarily used in scientific research, particularly in the field of proteomics . It serves as a building block for the synthesis of more complex molecules and can be used in the development of pharmaceuticals and agrochemicals. Its unique substituents make it valuable for studying the effects of different functional groups on biological activity.

Preparation Methods

The synthesis of 3-Chloro-5-fluoro-4-methoxybenzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate.

Chemical Reactions Analysis

3-Chloro-5-fluoro-4-methoxybenzonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-methoxybenzonitrile is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The chloro, fluoro, and methoxy groups may influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

3-Chloro-5-fluoro-4-methoxybenzonitrile can be compared with other substituted benzonitriles, such as:

These compounds share similar structural features but differ in the position or type of substituents, which can affect their chemical reactivity and biological activity. The presence of different substituents can lead to variations in their physical properties, such as boiling points and solubility, as well as their applications in research and industry.

Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZLTRBVBZNQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397357
Record name 3-Chloro-5-fluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-30-9
Record name 3-Chloro-5-fluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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